

# synthesis of 4-(2-Formyl-phenoxy)methyl)-benzoic acid methyl ester

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## Compound of Interest

Compound Name: 4-(2-Formyl-phenoxy)methyl)-  
benzoic acid methyl ester

Cat. No.: B1587294

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An In-depth Technical Guide to the Synthesis of **4-(2-Formyl-phenoxy)methyl)-benzoic acid methyl ester**

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of the synthesis of **4-(2-formyl-phenoxy)methyl)-benzoic acid methyl ester** (CAS No. 351335-29-0), a valuable bifunctional organic building block. The document details a robust and efficient synthetic strategy centered around the Williamson ether synthesis. It offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols for the preparation of key intermediates and the final target molecule, and practical guidance on process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing the technical foundation required for the successful preparation and purification of this compound.

## Introduction and Strategic Overview

**4-(2-Formyl-phenoxy)methyl)-benzoic acid methyl ester** is an aromatic compound featuring two key functional groups: an aldehyde and a methyl ester. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical

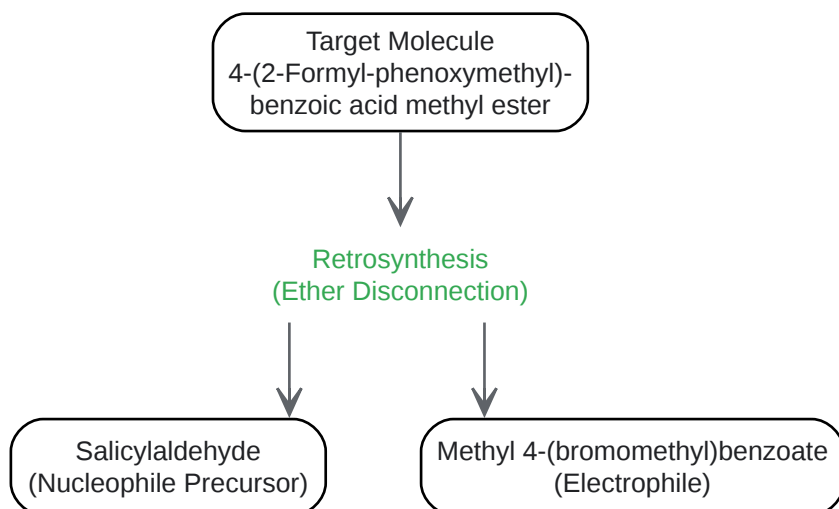
agents and functional materials. The ether linkage provides a stable and relatively flexible connection between the two distinct aromatic moieties.

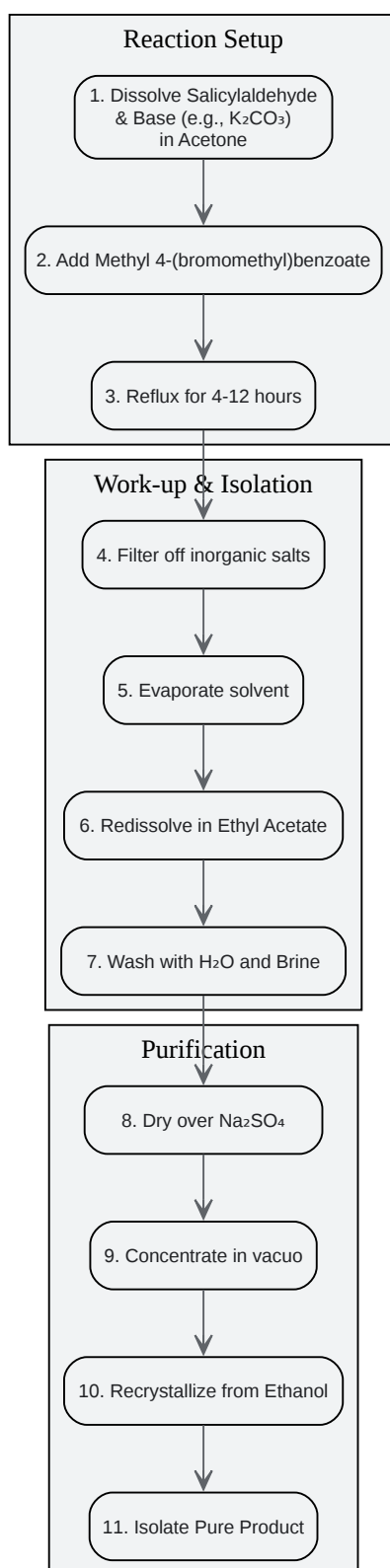
Physicochemical Properties of the Target Compound:

Property	Value	Reference
CAS Number	351335-29-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	270.28 g/mol	<a href="#">[1]</a>
Physical Form	Solid	

## Retrosynthetic Analysis

The most logical and convergent approach to constructing the target molecule is through the formation of the central ether bond. A retrosynthetic disconnection across this C-O bond via the Williamson ether synthesis pathway reveals two primary starting materials: salicylaldehyde (2-hydroxybenzaldehyde) and a methyl 4-(halomethyl)benzoate derivative.[\[3\]](#)[\[4\]](#) This strategy is advantageous as it utilizes readily available or easily preparable precursors and involves a reliable, high-yielding key reaction.





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